molecular formula C20H23NO B1677841 Oxaprotiline CAS No. 56433-44-4

Oxaprotiline

Cat. No.: B1677841
CAS No.: 56433-44-4
M. Wt: 293.4 g/mol
InChI Key: FDXQKWSTUZCCTM-UHFFFAOYSA-N
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Description

Oxaprotiline, also known as hydroxymaprotiline, is a norepinephrine reuptake inhibitor belonging to the tetracyclic antidepressant family. It is a racemic compound composed of two isomers: R(-)-oxaprotiline (levoprotiline) and S(+)-oxaprotiline (dextroprotiline). Though investigated as an antidepressant, this compound was never marketed .

Chemical Reactions Analysis

Oxaprotiline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxaprotiline has been extensively studied for its potential antidepressant effects. It acts as a potent norepinephrine reuptake inhibitor and has been investigated for its ability to treat depression. Research has also explored its effects on neurotransmitter receptors and its potential use in identifying subpopulations of depressive patients .

Mechanism of Action

Oxaprotiline exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its concentration at synaptic clefts in the brain. This action enhances norepinephrine signaling, which is believed to contribute to its antidepressant effects. The compound also acts as an antagonist at H1 receptors and has negligible affinity for serotonin and dopamine transporters .

Comparison with Similar Compounds

Oxaprotiline is related to maprotiline, another tetracyclic antidepressant. Both compounds inhibit norepinephrine reuptake, but this compound has a unique pharmacological profile due to its racemic nature. Levoprotiline acts as an antihistamine, while dextroprotiline has additional pharmacological actions. Other similar compounds include amitriptyline and nortriptyline, which also inhibit norepinephrine reuptake but differ in their chemical structures and receptor affinities .

Properties

CAS No.

56433-44-4

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol

InChI

InChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3

InChI Key

FDXQKWSTUZCCTM-UHFFFAOYSA-N

SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

Canonical SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

39022-39-4 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C 49802B-Ba
C-49802B-Ba
CGP 12103A
CGP 12104A
hydroxymaprotilin
hydroxymaprotilin hydrochloride
hydroxymaprotilin hydrochloride, (R)-isomer
hydroxymaprotilin hydrochloride, (S)-isomer
hydroxymaprotilin, (+-)-isomer
hydroxymaprotilin, (+R)-isomer
hydroxymaprotilin, (S)-isomer
levoprotiline
oxaprotiline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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